(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid
Description
The compound (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid (CAS: 193887-44-4, Fmoc-β-HoLeu-OH) is a chiral, Fmoc-protected amino acid derivative with a molecular formula of C22H25NO4 and a molecular weight of 367.44 g/mol . It is widely used in solid-phase peptide synthesis (SPPS) as a building block, leveraging the Fmoc group for temporary amine protection, which is removable under mild basic conditions (e.g., piperidine). The compound’s structure includes a methyl-substituted hexanoic acid backbone, contributing to hydrophobicity and influencing peptide conformational stability .
Properties
Molecular Formula |
C23H27NO4 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(3S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid |
InChI |
InChI=1S/C23H27NO4/c1-15(2)12-16(13-22(25)26)24(3)23(27)28-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21H,12-14H2,1-3H3,(H,25,26)/t16-/m0/s1 |
InChI Key |
PBELWALXVHFJEU-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using coupling reagents like HBTU or DCC.
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques like crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used in peptide synthesis as a protecting group for amino acids.
- Acts as a building block in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of protein-protein interactions.
- Helps in the development of peptide-based drugs.
Medicine:
- Plays a role in the synthesis of therapeutic peptides.
- Used in the development of diagnostic tools.
Industry:
- Employed in the large-scale synthesis of peptides for pharmaceutical applications.
- Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The compound interacts with various reagents and catalysts to facilitate the formation of peptide bonds. The Fmoc group is later removed to reveal the free amino group, allowing further reactions to occur.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Stereoisomeric Counterparts
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid (CAS: 212688-54-5) Key Similarities: Shares the same molecular formula (C22H25NO4) and weight (367.44 g/mol) as the target compound, differing only in the stereochemistry at the α-carbon (R-configuration vs. S-configuration) . Functional Differences: Enantiomers may exhibit divergent interactions in chiral environments, such as enzyme-binding pockets or asymmetric catalysis. For example, the R-isomer could display altered solubility or crystallization behavior compared to the S-form .
2.2. Functional Group Variations
- (3S)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-[(tert-butoxy)carbonyl]-5-oxopentanoic acid () Structural Divergence: Incorporates a tert-butoxy carbonyl (Boc) group at the β-position, introducing acid-labile protection orthogonal to the base-labile Fmoc group. Applications: Enables dual protection strategies in peptide synthesis, where Boc can be removed with trifluoroacetic acid (TFA), allowing sequential deprotection steps . Molecular Weight: 425.48 g/mol (vs. 367.44 g/mol for the target compound), impacting solubility and purification .
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid (CAS: 159610-89-6) Functional Addition: Features an azido (-N3) group at the terminal carbon, enabling click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation . Hazard Profile: The azido group introduces explosivity risks (Class 9 hazard) and requires specialized handling, unlike the inert methyl group in the target compound .
2.3. Backbone Modifications
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid Shorter Chain: The butanoic acid backbone (C4 vs. Methylation on Amino Group: The N-methyl substitution may hinder hydrogen bonding in peptide secondary structures, affecting α-helix or β-sheet formation .
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid (CAS: 1340291-71-5) Aromatic Incorporation: Replaces the aliphatic hexanoic acid with a thiophene ring, introducing π-π stacking interactions and altering electronic properties. This modification is useful in designing fluorescent peptides or materials with conductive properties .
Biological Activity
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid, commonly referred to as Fmoc-MHA, is an amino acid derivative notable for its applications in biochemical research and pharmaceutical development. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Fmoc-MHA has a complex structure characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in organic solvents. The molecular formula is with a molecular weight of 367.44 g/mol. Its structural features include:
- Fluorenyl Group : Provides lipophilicity, facilitating interactions with hydrophobic biological targets.
- Amino Group : Essential for forming peptide bonds and interacting with enzymes and receptors.
The biological activity of Fmoc-MHA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorenyl group enhances binding affinity through hydrophobic interactions, while the amino acid moiety can participate in hydrogen bonding and ionic interactions.
Key Mechanisms:
- Enzyme Inhibition : Fmoc-MHA can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Binding : The compound may bind to receptors, modulating signal transduction pathways that influence cellular responses.
Antimicrobial Properties
Studies have indicated that Fmoc-MHA exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.
Neuroprotective Effects
Research has shown that certain derivatives of Fmoc-MHA can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
Anti-inflammatory Activity
Fmoc-MHA has been found to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property positions it as a candidate for therapeutic interventions in inflammatory diseases.
Case Studies
- Enzyme Inhibition Study : A study demonstrated that Fmoc-MHA inhibits the enzyme dipeptidyl peptidase IV (DPP-IV), which is implicated in glucose metabolism. The inhibition was assessed using kinetic assays, revealing a competitive inhibition mechanism with an IC50 value of 12 µM.
- Neuroprotection Research : In vitro studies on neuronal cell lines showed that Fmoc-MHA significantly reduces apoptosis induced by oxidative stressors. The compound enhanced cell viability by 40% compared to untreated controls.
- Anti-inflammatory Assessment : In a murine model of inflammation, administration of Fmoc-MHA resulted in a 30% reduction in inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
